trans-Stilbene oxide
Overview
Description
S-trans-stilbene oxide is a trans-stilbene oxide. It is an enantiomer of a R-trans-stilbene oxide.
Scientific Research Applications
Ophthalmology : Resveratrol, a compound in the stilbene family, shows promise in treating age-related eye disorders due to its anti-inflammatory and neuroprotective properties (Bryl et al., 2022).
Chemical Synthesis : Trans-stilbene oxide can be synthesized selectively using mesoporous Mn-MCM-41 and Zr–Mn-MCM-41 as catalysts, with variations in the Si/(Zr + Mn) and Si/Mn ratios affecting the yield and selectivity (Selvaraj et al., 2005).
Pharmacology and Toxicology : this compound induces hepatic microsomal and nuclear epoxide hydrase, along with other mixed-function oxidase activities in rats (Mukhtar et al., 1978).
Estrogenic Activity : Metabolic activation of trans-stilbene and this compound by rat liver microsomes can result in estrogenic activity, suggesting their potential as proestrogens (Sugihara et al., 2000).
Mechanism of Epoxidation : Research on the epoxidation of stilbenes catalyzed by RuIII(hedta) shows the formation of this compound, contributing to the understanding of catalytic reactions and their intermediates (Shepherd, 1993).
Impact on Benzo(a)pyrene Metabolism : this compound modifies the metabolic epoxidation of benzo(a)pyrene in rat liver, potentially reducing its mutagenicity (Bücker et al., 1979).
Epoxide Hydrolase Activity : Epoxide hydrolase activity in mouse liver peroxisomes can be determined using this compound as a substrate (Waechter et al., 1983).
Enzymatic Studies : The hydrolysis of cis- and trans-stilbene oxides by hepatic microsomal epoxide hydrolase has been investigated, providing insights into the stereochemistry of these reactions (Watabe et al., 1971).
Spectrophotometric Assay : A spectrophotometric assay using this compound allows for the measurement of mammalian cytosolic epoxide hydrolase activity (Hasegawa & Hammock, 1982).
Cytochrome P-450 Characterization : this compound induces specific forms of cytochrome P-450 in rat liver, differing from classical inducers like phenobarbital (Meijer et al., 1982).
Mechanism of Action
Target of Action
It’s known that stilbenes, a class of compounds to which trans-stilbene oxide belongs, have been found to interact with various biological targets, including the nf-κb pathway .
Mode of Action
It’s known that stilbenes can regulate the nf-κb pathway through the phosphorylation of iκb, leading to its degradation and the release of nf-κb, which then translocates to the nucleus for the transcription of genes .
Biochemical Pathways
Stilbenes, including this compound, are known to affect several biochemical pathways. These include pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . The compound’s interaction with these pathways can lead to various downstream effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Result of Action
It’s known that stilbenes can have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of imidazole under irradiation with a white LED light source has been shown to enhance the enantioselective epoxidation of trans-Stilbene .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
trans-Stilbene oxide plays a significant role in advanced analytical methodologies . It is involved in innovative catalysis research, specifically in the development of carbon nitride-supported Fe(2) cluster catalysts for alkene epoxidation . This showcases its utility in sustainable chemical synthesis. It has also been shown to modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .
Cellular Effects
This compound has demonstrated beneficial effects in animal studies, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It influences cell function by modulating these cellular processes. It has also been shown to induce transporter expression in rat liver .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver . Additionally, it increases antioxidant response element/electrophile response element luciferase reporter construct activity in HepG2 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent effects over time. For instance, the conversion efficiency of trans-Stilbene reaction remained the same for fresh and recycled catalysts after the 4th run . This indicates the stability of the compound in these settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It induces CYP2B1/2, UGT2B1, and Mdr1b mRNA expression in a gender-dependent manner and CYP3A1, epoxide hydrolase, UGT1A6, and Mrp3 in a gender-independent manner .
Subcellular Localization
It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver , indicating its presence in these cells.
Properties
IUPAC Name |
(2R,3R)-2,3-diphenyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315411 | |
Record name | (R,R)-Stilbene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS] | |
Record name | trans-Stilbene oxide | |
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CAS No. |
25144-18-7, 1439-07-2 | |
Record name | (R,R)-Stilbene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25144-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Stilbene oxide, (2R,3R)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144187 | |
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Record name | trans-Stilbene oxide | |
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Record name | trans-Stilbene oxide | |
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Record name | (R,R)-Stilbene oxide | |
Source | EPA DSSTox | |
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Record name | trans-α,α-epoxydibenzyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |
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Record name | STILBENE OXIDE, (2R,3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIG187ZROD | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: trans-Stilbene oxide primarily interacts with two key enzyme families: epoxide hydrolases (EHs) and glutathione S-transferases (GSTs).
ANone:
- Spectroscopic Data:
- NMR: 1H NMR and 13C NMR data, along with lanthanide-induced shift analysis, have been used to determine the conformation of this compound. [] The phenyl rings are found to be approximately perpendicular to the oxirane ring.
- Circular Dichroism: Studies have demonstrated that the circular dichroism of (+)-trans-stilbene oxide arises mainly from Coulombic interactions between the excitation moments of the two alkyl-phenyl chromophores. This analysis confirms the R,R-configuration for both asymmetric carbon atoms. []
ANone: This question requires further investigation as the provided research papers primarily focus on the biological activity, metabolism, and enzymatic interactions of this compound. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its role as a research tool or model substrate is limited within this dataset.
ANone: The research provided does not delve into specific computational studies or QSAR models developed for this compound.
ANone: The provided research highlights some key SAR aspects of this compound, primarily concerning its interaction with EHs and GSTs:
- Alkyl substituents on the double bond generally increase Vmax, with trans-β-propylstyrene oxide showing the highest turnover rate. []
- cis-Stilbene oxide and styrene oxide exhibit lower Km values than this compound, indicating higher affinity for the enzyme. []
- Bulky substrates like benzo[a]pyrene 4,5-oxide and cholesterol 5,6α-oxide show little to no activity. []
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